3-methoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
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Overview
Description
The compound is a complex organic molecule that likely contains a benzamide group , a methoxy group , and a tetrahydrothiazolo[5,4-c]pyridine group . Benzamides are a class of compounds containing a benzene ring and an amide group . Methoxy groups are commonly found in organic chemistry and consist of a methyl group bound to an oxygen . Tetrahydrothiazolo[5,4-c]pyridine is a heterocyclic compound .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzamides like N-Methoxy-N-methylbenzamide can be prepared from corresponding benzoic acids and methoxyamine in the presence of coupling reagents .Scientific Research Applications
Role in Neurological Research
Compounds with similar structures have been used in neurological research, particularly in studying receptor occupancy and the pathophysiology of anxiety and depression. For instance, 5-Hydroxytryptamine1A (5-HT(1A)) receptors, which are implicated in anxiety and depression, are targets for novel drug development. A study examining human brain in vivo occupancy by a novel, selective, silent 5-HT(1A) antagonist highlighted the potential applications in the treatment of anxiety and mood disorders (E. Rabiner et al., 2002).
Diagnostic Applications in Oncology
Radiolabeled benzamide derivatives, such as [iodine-123]-(S)-IBZM, have been explored for their diagnostic applications in oncology, particularly in the detection of melanoma metastases. The use of radiolabeled benzamide is promising due to its potential to bind to specific receptors or interact with intracellular structures in melanoma cells, offering a novel diagnostic tool for imaging melanoma tumors (L. Maffioli et al., 1994).
Investigations in Restless Legs Syndrome
Further, compounds structurally related to 3-methoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride have been involved in investigations of idiopathic restless legs syndrome (RLS), showing the importance of such chemicals in understanding neurological conditions. Research has indicated that striatal dopamine transporter and receptor density is normal in drug-naive and levodopa-treated patients with RLS, providing insights into the dopaminergic system's role in RLS (G. Tribl et al., 2001).
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to definitively state which biochemical pathways are affected by the compound. Compounds with similar structures have been shown to influence various biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation .
Pharmacokinetics
Its chemical structure suggests that it may be well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, a lower pH may enhance the compound’s solubility, while higher temperatures may increase its rate of metabolism .
Properties
IUPAC Name |
3-methoxy-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S.ClH/c1-18-7-6-12-13(9-18)21-15(16-12)17-14(19)10-4-3-5-11(8-10)20-2;/h3-5,8H,6-7,9H2,1-2H3,(H,16,17,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSZAQRBKQJLFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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